Xanthine Oxidase Inhibition Comparison
In a 2024 study of stilbene derivatives from Gnetum montanum, Lehmbachol D exhibited xanthine oxidase inhibitory activity with an IC₅₀ of 35.2 μM. This represents a 2.6-fold lower potency compared to the newly isolated (E)-2′-methoxy-3,5,5′-trihydroxystilbene (IC₅₀ 13.6 μM) and is approximately 12-fold less potent than the positive control allopurinol (IC₅₀ 2.9 μM). Within the same assay, compounds 3, 4, and 5 showed IC₅₀ values of 38.7, 43.4, and 47.7 μM, respectively, positioning Lehmbachol D as the second most potent compound among the five tested stilbenes [1].
| Evidence Dimension | Xanthine oxidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 35.2 μM |
| Comparator Or Baseline | (E)-2′-methoxy-3,5,5′-trihydroxystilbene (13.6 μM); Allopurinol positive control (2.9 μM); Compound 3/gnetulin (38.7 μM); Compound 4/trans-shegansu B (43.4 μM); Compound 5/cis-shegansu B (47.7 μM) |
| Quantified Difference | 2.6-fold less potent than compound 1; 12.1-fold less potent than allopurinol; 1.1-fold more potent than gnetulin; 1.2-fold more potent than trans-shegansu B; 1.4-fold more potent than cis-shegansu B |
| Conditions | Xanthine oxidase enzyme inhibition assay; compounds isolated from methanol extract of Gnetum montanum trunks; data reported as mean values |
Why This Matters
Quantitative IC₅₀ data enables researchers to select Lehmbachol D specifically when a stilbenolignan with moderate xanthine oxidase inhibition is required for comparative SAR studies or as a reference compound in hyperuricemia-related assays.
- [1] Thanh, N.T.V., Cuong, H.D., Tai, B.H., Kiem, P.V. Stilbene derivatives from Gnetum montanum Markgr. with their xanthine oxidase inhibition activity. Vietnam J Chem. 2024;62(6). View Source
